molecular formula C15H15BrN2O3S B2710930 N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1004373-42-5

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B2710930
CAS No.: 1004373-42-5
M. Wt: 383.26
InChI Key: MKJMVUHIAICSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromo-3-methylbenzenesulfonamido)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. This molecule is characterized by its hybrid structure, integrating a sulfonamide pharmacophore with an acetamide functionality. This combination is strategically designed based on established structure-activity relationships, as compounds featuring sulfonamide groups conjugated with acetamide fragments have demonstrated a wide spectrum of biological activities . The core structural motifs present in this compound are associated with promising therapeutic potential. Sulfonamide derivatives have been extensively studied and reported to exhibit substantial in vitro and in vivo antitumor activity through various mechanisms, including the inhibition of key enzymes such as dihydrofolate reductase (DHFR) . Inhibition of DHFR disrupts the synthesis of thymidine and purines, leading to the cessation of DNA synthesis and the death of rapidly proliferating cells, a validated strategy in cancer therapy . Concurrently, both sulfonamide and acetamide functionalities are known for their antimicrobial properties, making this compound a valuable scaffold for investigating new antibacterial and antifungal agents . As a building block in drug discovery, this compound serves as a key intermediate for researchers exploring structure-activity relationships (SAR) around the sulfonamide-acetamide core. It is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMVUHIAICSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.

    Sulfonylation: The brominated product is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonylated intermediate.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of N-[4-[(4-azido-3-methylphenyl)sulfonylamino]phenyl]acetamide.

    Oxidation: Formation of N-[4-[(4-carboxy-3-methylphenyl)sulfonylamino]phenyl]acetamide.

    Reduction: Formation of N-[4-[(4-bromo-3-methylphenyl)sulfanyl]phenyl]acetamide.

Mechanism of Action

The mechanism of action of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group forms strong hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the bromine atom enhances the compound’s binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

Table 1: Key Structural Analogs and Their Bioactivities
Compound Name Substituents/Modifications Pharmacological Activity Reference
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl sulfonamide Analgesic (comparable to paracetamol)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) N,N-Diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl sulfonamide Anti-hypernociceptive
N-(4-((E)-3-Arylacryloyl)phenyl)acetamide (3a–k) Arylacryloyl group Antileishmanial (ultrasonic synthesis)
N-(4-Nitrophenyl)acetamide (B1) Nitrophenyl Not specified (structural analog)

Key Observations :

  • Piperazinyl and piperidine derivatives (e.g., compound 35) exhibit enhanced analgesic activity due to improved receptor interactions via bulky substituents .
  • The diethylsulfamoyl group in compound 36 enhances anti-inflammatory activity by modulating COX-2 inhibition .
  • Electron-withdrawing groups (e.g., nitro in B1) may reduce solubility but increase stability compared to bromo/methyl groups .

Key Observations :

  • Ultrasonic and microwave methods (e.g., ) improve reaction efficiency and yield compared to traditional reflux.
  • Click chemistry () enables precise functionalization of the phenyl ring, critical for tailoring bioactivity.

Physicochemical Properties

Table 3: Solubility and Structural Features
Compound Name Substituent Effects Aqueous Solubility (mg/L) Reference
N-(4-Fluorophenyl)acetamide Electron-withdrawing (F) 1360
N-(4-Methoxyphenyl)acetamide Electron-donating (OCH₃) 1707
N-[4-(4-Chlorobenzenesulfonyl)phenyl]acetamide Chloro + sulfonyl (hydrophobic) Not reported
Target compound (Br + CH₃) Mixed electronic effects Likely moderate N/A

Key Observations :

  • Electron-donating groups (e.g., OCH₃) enhance solubility by reducing crystallinity .

Crystallographic and Stability Insights

  • Crystal Packing : Analogs like N-[4-(4-methoxybenzenesulfonamido)phenyl]acetamide exhibit intramolecular C–H···O and N–H···O hydrogen bonds, stabilizing the sulfonamide bridge .
  • Photostability : Chloro-substituted acetamides (e.g., compounds 4–6 in ) are photodegradation products of paracetamol, suggesting halogenated derivatives may require UV-protected formulations.

Biological Activity

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of bromine and methyl groups on the aromatic ring may influence its interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Sulfonamides are well-documented for their antibacterial properties. This compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • A study indicated that compounds with similar structures exhibited significant inhibition of bacterial growth at concentrations as low as 50 μg/mL, highlighting their potential as antibacterial agents .
  • Carbonic Anhydrase Inhibition :
    • Research has demonstrated that related benzenesulfonamide derivatives can effectively inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This suggests that this compound may exhibit similar inhibitory effects.
  • Cytotoxicity and Apoptosis Induction :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it was noted that structurally related compounds induced apoptosis in MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis .
    • The mechanism of action appears to involve mitochondrial pathways, where disturbances in mitochondrial function lead to programmed cell death.

Targeting Enzymatic Pathways

This compound may interact with specific enzymatic pathways:

  • Inhibition of Carbonic Anhydrases : The compound's sulfonamide group likely facilitates binding to the active site of carbonic anhydrases, a family of enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.
  • Impact on NF-κB Signaling : Similar compounds have been shown to prolong activation of NF-κB signaling pathways, which are critical in immune response modulation . This suggests potential applications in enhancing vaccine responses or treating inflammatory conditions.

Antibacterial Efficacy

A notable study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally akin to this compound. The findings revealed:

CompoundBacterial StrainInhibition (%) at 50 μg/mL
Compound AS. aureus80.69%
Compound BE. coli75.00%
This compound TBDTBD

These results underscore the potential for developing new antibacterial agents based on this compound's structure.

Cancer Cell Line Studies

In vitro studies conducted on MDA-MB-231 cells demonstrated that related compounds could significantly induce apoptosis:

CompoundAnnexin V-FITC Positive Cells (%)
Control0.18%
Treated22.04%

This indicates a robust apoptotic response facilitated by compounds similar to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.